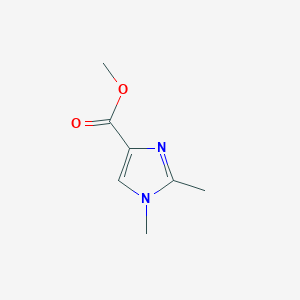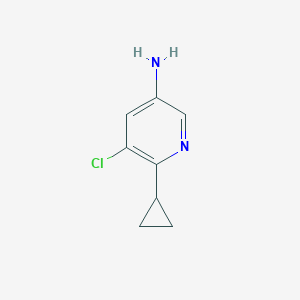
Fmoc-MeHph(2-Cl)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-MeHph(2-Cl)-OH, also known as 9-Fluorenylmethoxycarbonyl-2-chloromethylphenylalanine, is a derivative of phenylalanine. This compound is commonly used in peptide synthesis due to its ability to protect amino groups during the synthesis process. The presence of the 2-chloromethyl group adds unique reactivity to the compound, making it valuable in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-MeHph(2-Cl)-OH typically involves the protection of the amino group of phenylalanine with a 9-fluorenylmethoxycarbonyl (Fmoc) group. The 2-chloromethyl group is introduced through a chloromethylation reaction. The general steps are as follows:
Protection of the Amino Group: The amino group of phenylalanine is protected using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate.
Chloromethylation: The protected phenylalanine undergoes a chloromethylation reaction using formaldehyde and hydrochloric acid to introduce the 2-chloromethyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of phenylalanine are protected with Fmoc-Cl.
Chloromethylation: The protected phenylalanine is then subjected to chloromethylation under controlled conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Fmoc-MeHph(2-Cl)-OH undergoes various chemical reactions, including:
Substitution Reactions: The 2-chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted phenylalanine derivatives can be obtained.
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid with a 2-chloromethyl group.
科学的研究の応用
Fmoc-MeHph(2-Cl)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of peptides and other complex molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and protein engineering.
Industry: this compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Fmoc-MeHph(2-Cl)-OH involves its ability to protect amino groups during chemical synthesis. The Fmoc group prevents unwanted reactions at the amino site, allowing for selective reactions at other functional groups. The 2-chloromethyl group can participate in further chemical modifications, providing versatility in synthetic applications.
類似化合物との比較
Similar Compounds
Fmoc-Phenylalanine: Lacks the 2-chloromethyl group, making it less reactive in certain substitution reactions.
Boc-Phenylalanine: Uses a tert-butyloxycarbonyl (Boc) group for protection instead of Fmoc, which is removed under acidic conditions.
Cbz-Phenylalanine: Uses a benzyloxycarbonyl (Cbz) group for protection, which is removed by hydrogenation.
Uniqueness
Fmoc-MeHph(2-Cl)-OH is unique due to the presence of both the Fmoc protecting group and the 2-chloromethyl group. This combination allows for selective protection and reactivity, making it a valuable tool in synthetic chemistry.
特性
分子式 |
C26H24ClNO4 |
|---|---|
分子量 |
449.9 g/mol |
IUPAC名 |
(2S)-4-(2-chlorophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]butanoic acid |
InChI |
InChI=1S/C26H24ClNO4/c1-28(24(25(29)30)15-14-17-8-2-7-13-23(17)27)26(31)32-16-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h2-13,22,24H,14-16H2,1H3,(H,29,30)/t24-/m0/s1 |
InChIキー |
PVIQPQQJCOEABA-DEOSSOPVSA-N |
異性体SMILES |
CN([C@@H](CCC1=CC=CC=C1Cl)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
正規SMILES |
CN(C(CCC1=CC=CC=C1Cl)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,1-b]oxazole](/img/structure/B12955359.png)

![6-methyl-2-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B12955364.png)











